2-Mercaptomethylpyrazine
Description
Significance of Pyrazine (B50134) Derivatives in Chemical and Biological Sciences
Pyrazine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in both chemical and biological sciences. tandfonline.comresearchgate.net These compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, are prevalent in natural products and serve as crucial frameworks in the synthesis of bioactive components and new materials. tandfonline.comresearchgate.netnih.gov Their unique chemical structures, which can be readily modified, allow for a wide range of applications. tandfonline.com
In the realm of medicinal chemistry, pyrazine derivatives are recognized for their diverse pharmacological activities. nih.gov Research has demonstrated that these compounds exhibit a variety of beneficial properties, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects. nih.gov The incorporation of the pyrazine nucleus into drug candidates can enhance their ability to bind to biological targets such as enzymes and receptors. ontosight.aiontosight.ai Several commercially available drugs feature a pyrazine structure, highlighting their therapeutic importance. nih.gov
Beyond their medicinal applications, pyrazine derivatives are instrumental in materials science and organic synthesis. They are utilized as catalysts and can participate in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. tandfonline.comresearchgate.net The versatility of the pyrazine ring makes it a valuable building block for creating complex molecules with specific functions. tandfonline.com Furthermore, the study of pyrazine derivatives contributes to a deeper understanding of fundamental chemical principles and their application in developing novel technologies. ontosight.ai
Overview of Academic Research Trajectories for 2-Mercaptomethylpyrazine
Academic research on this compound, also known as pyrazinemethanethiol, has primarily focused on its synthesis, chemical properties, and potential applications, particularly as a flavoring agent. canbipharm.comlookchem.comhmdb.ca While extensive literature exists on pyrazine derivatives as a broad class of compounds, specific in-depth studies on this compound are more limited. hmdb.ca
Initial research trajectories likely involved the identification and characterization of this compound as a volatile component in various food products, contributing to their characteristic aromas. This is supported by its listing in flavor and fragrance databases. femaflavor.orgthegoodscentscompany.com Subsequent research has explored its synthesis and chemical properties. The compound is identified by the CAS number 59021-02-2. canbipharm.commatrixscientific.com
More recent research has touched upon the potential of this compound in other fields. For instance, it has been mentioned in patents related to taste modulation, suggesting its use as a sweet-tasting agent or sweetness enhancer. googleapis.comepo.org Additionally, it has been used as a nucleophile in the synthesis of lincomycin (B1675468) derivatives with potential antibacterial activity, indicating its utility as a chemical intermediate in pharmaceutical research. google.com The compound has also been included in lists of substances for consideration in studies related to transient receptor potential channel melastatin member 8 (TRPM8) modulators, which are associated with cooling sensations. justia.comgoogle.com These varied research interests highlight the evolving understanding and potential utility of this compound beyond its initial application as a flavor compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazin-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFGDOHENLRPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069302 | |
| Record name | Pyrazinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow liquid with a roasted, meat-like odour | |
| Record name | 2-(Mercaptomethyl)pyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
44.00 to 45.00 °C. @ 0.07 mm Hg | |
| Record name | Pyrazinemethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 2-(Mercaptomethyl)pyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.148-1.156 | |
| Record name | 2-(Mercaptomethyl)pyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
59021-02-2 | |
| Record name | Pyrazinemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59021-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptomethyl pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059021022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrazinemethanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-MERCAPTOMETHYLPYRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(MERCAPTOMETHYL)PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUV3XV379F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrazinemethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Chemical Properties
Synthetic Methodologies
The synthesis of 2-Mercaptomethylpyrazine can be achieved through various chemical reactions, a common one being the nucleophilic substitution of a suitable precursor. One documented method involves the use of 2-methylchloropyrazine as a starting material. guidechem.com In a specific example of its application in more complex syntheses, this compound was used as a nucleophile in a displacement reaction to create a new C-S bond. google.com This reaction was part of the synthesis of 4-(Pyrazin-2-ylmethylsulfanyl)-pyrrolidine-2-carboxylic acid derivatives, highlighting its role as a building block in creating more complex molecules. google.com
Chemical Structure and Physicochemical Properties
This compound is an organic compound belonging to the class of pyrazines. foodb.ca Its chemical structure consists of a pyrazine (B50134) ring with a mercaptomethyl (-CH2SH) group attached at the second position. canbipharm.com The compound has the molecular formula C5H6N2S and a molecular weight of approximately 126.18 g/mol . canbipharm.commatrixscientific.com
The physicochemical properties of this compound have been characterized in various databases. It is described as a colorless to yellow clear liquid under standard conditions. thegoodscentscompany.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H6N2S | canbipharm.commatrixscientific.com |
| Molecular Weight | 126.18 g/mol | canbipharm.commatrixscientific.com |
| Appearance | Colorless to yellow clear liquid | thegoodscentscompany.com |
| Boiling Point | 44-45 °C at 0.07 mm Hg; 94 °C at 10.00 mm Hg | thegoodscentscompany.com |
| Specific Gravity | 1.134 g/cm³ at 25 °C | thegoodscentscompany.com |
| Refractive Index | 1.578 at 20 °C | thegoodscentscompany.com |
| Flash Point | 60.00 °C (140.00 °F) | thegoodscentscompany.com |
| Water Solubility | 2.43 g/L (predicted) | foodb.ca |
| logP | 0.77 (predicted) | foodb.ca |
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Mercaptomethylpyrazine
Chromatographic Separation Techniques
Chromatography is the cornerstone of modern analytical chemistry, providing the necessary separation power to resolve complex mixtures. For a volatile, reactive compound like 2-Mercaptomethylpyrazine, several chromatographic techniques are utilized, each with distinct advantages.
Gas Chromatography (GC) with Selective Detection
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds. acs.org In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. etamu.edu
For trace-level sulfur compounds that can be obscured by a complex matrix, the choice of detector is as crucial as the separation itself. Selective detectors offer the ability to respond preferentially to certain elements, thereby enhancing sensitivity and simplifying complex chromatograms.
The Flame Photometric Detector (FPD) is a selective detector highly sensitive to sulfur- and phosphorus-containing compounds. airproducts.com.tw As the column effluent is passed into a hydrogen/air flame, sulfur compounds generate chemiluminescence at specific wavelengths (primarily around 394 nm). airproducts.com.tw This emitted light is measured by a photomultiplier tube, producing an electrical signal. airproducts.com.tw
A significant advancement is the Pulsed Flame Photometric Detector (PFPD), which offers enhanced sensitivity and selectivity compared to the conventional FPD. acs.orgscioninstruments.com The PFPD operates with a pulsed flame, allowing for time-resolved measurement of sulfur and hydrocarbon emissions, which significantly reduces background noise and quenching effects from co-eluting hydrocarbons. scioninstruments.comtau.ac.il This results in a more linear and equimolar response to sulfur compounds, simplifying calibration and improving quantitative accuracy. scioninstruments.com The PFPD is capable of detection limits in the low picogram range (pgS/s), making it ideal for analyzing trace sulfur compounds like this compound in foods. acs.orgscioninstruments.com
Table 1: Representative GC-FPD/PFPD Method Parameters and Performance
| Parameter | Value / Description | Source |
|---|---|---|
| Instrumentation | Gas Chromatograph with Pulsed Flame Photometric Detector (PFPD) | nih.gov |
| Column | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |
| Carrier Gas | Helium at 1.5 mL/min | etamu.edu |
| Oven Program | 40°C (2 min hold), ramp to 240°C at 8°C/min, hold for 5 min | nih.gov |
| Injector Temp. | 250°C (Splitless mode) | mdpi.com |
| Detector Temp. | 250°C | scioninstruments.com |
| Limit of Detection (LOD) | ~1-5 pgS/s | acs.orgscioninstruments.com |
| Linear Range | >10⁴ | acs.org |
| Selectivity (S/C) | >10⁵ | scioninstruments.com |
High-Performance Liquid Chromatography (HPLC)
While gas chromatography is dominant for volatile analysis, High-Performance Liquid Chromatography (HPLC) has emerged as a viable alternative, particularly for thermally labile thiols or when derivatization is employed. researchgate.netconicet.gov.ar HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. conicet.gov.ar For thiols, which are prone to oxidation, derivatization is a key step. Reagents like 4,4'-dithiodipyridine (DTDP) can react with the thiol group at a typical wine or food pH to form stable derivatives. acs.org
These derivatives are less volatile and more suitable for LC separation, often on a reversed-phase column (e.g., C18). acs.orgnih.gov Detection is typically performed using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS). acs.org The HPLC-MS/MS approach allows for highly selective quantification using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the derivatized analyte are monitored. acs.org
Table 2: Example HPLC-MS/MS Method for Thiol Analysis after Derivatization
| Parameter | Value / Description | Source |
|---|---|---|
| Instrumentation | HPLC system coupled to a triple quadrupole mass spectrometer | acs.org |
| Derivatization Reagent | 4,4'-dithiodipyridine (DTDP) | acs.org |
| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 2.7 µm) | acs.orgnih.gov |
| Mobile Phase | A: 0.5% Formic acid in Water; B: 0.5% Formic acid in Acetonitrile | acs.org |
| Flow Rate | 0.20 mL/min | acs.org |
| Detection | ESI+ Tandem Mass Spectrometry (MS/MS) in MRM mode | acs.org |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range (compound dependent) | acs.org |
| Sample Preparation | Derivatization followed by Solid-Phase Extraction (SPE) cleanup | acs.org |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including high sample throughput, low cost, and the ability to analyze crude samples. jfda-online.com In HPTLC, samples are applied as narrow bands onto a plate coated with a fine-particle stationary phase (e.g., silica (B1680970) gel 60 F254). The plate is then placed in a chamber with a shallow pool of mobile phase, which moves up the layer by capillary action, separating the sample components. jfda-online.com
For the analysis of sulfur compounds, specific visualization reagents can be used. After development, the dried plate can be sprayed with a reagent like vanillin-sulfuric acid, which reacts with the separated compounds to produce colored spots. jfda-online.com The position of the spot (Rf value) is used for identification, and the intensity of the spot, measured by a densitometer, is used for quantification.
Table 3: General HPTLC Method Parameters for Sulfur Compound Screening
| Parameter | Value / Description | Source |
|---|---|---|
| Stationary Phase | HPTLC Silica Gel 60 F254 glass plates | jfda-online.com |
| Sample Application | 5 µL applied as 8 mm bands | N/A |
| Mobile Phase | Toluene : Ethyl Acetate (10:3, v/v) | jfda-online.com |
| Development | In a saturated twin-trough chamber to a distance of 70 mm | N/A |
| Derivatization | Spray with Vanillin-Sulfuric Acid reagent and heat at 105°C | jfda-online.com |
| Detection | Densitometric scanning at 550 nm (in absorbance mode) | N/A |
| Identification | Based on Retention factor (Rf) compared to a standard | jfda-online.com |
Hyphenated Chromatographic-Spectroscopic Techniques
Hyphenation refers to the coupling of a separation technique with a spectroscopic detection method. This combination provides both separation of components and their structural identification, offering a powerful tool for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold-standard technique for the definitive identification and quantification of volatile and semi-volatile organic compounds. etamu.educhromatographyonline.com It combines the powerful separation capabilities of GC with the sensitive and highly specific detection of a mass spectrometer. etamu.edu As compounds elute from the GC column, they enter the MS ion source, where they are ionized (typically by electron impact, EI) and fragmented. The mass analyzer then separates these fragments based on their mass-to-charge (m/z) ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint. etamu.edu
For the analysis of this compound in complex food matrices like coffee or meat, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is often employed. spectralworks.comnih.gov This allows for the selective extraction of volatile analytes from the sample matrix, improving sensitivity. nih.gov Quantification is typically achieved using selected ion monitoring (SIM), where the instrument is set to detect only specific m/z values characteristic of the target analyte, or by using an isotope-labeled internal standard for maximum accuracy. nih.govredalyc.org
Table 4: Typical GC-MS Method Parameters for this compound Analysis
| Parameter | Value / Description | Source |
|---|---|---|
| Instrumentation | Gas Chromatograph coupled to a Quadrupole Mass Spectrometer | spectralworks.com |
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | nih.gov |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | mdpi.comchromatographyonline.com |
| Carrier Gas | Helium at 1.2 mL/min | spectralworks.com |
| Oven Program | 45°C (3 min hold), ramp to 250°C at 10°C/min, hold for 5 min | redalyc.org |
| Ionization Mode | Electron Impact (EI) at 70 eV | redalyc.org |
| Acquisition Mode | Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification | spectralworks.comredalyc.org |
| Limit of Quantification (LOQ) | 0.3 - 5.0 µg/kg (matrix dependent) | nih.gov |
| Key m/z ions | 126 (M+), 93, 66, 53 | N/A |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the analysis of this compound. wikipedia.org This method synergistically combines the separation capabilities of liquid chromatography (LC) with the mass analysis prowess of mass spectrometry (MS), making it highly suitable for analyzing complex mixtures. wikipedia.org LC-MS is particularly advantageous for compounds like this compound, which may be polar, thermally unstable, or non-volatile, and thus not amenable to analysis by gas chromatography-mass spectrometry (GC-MS). wikipedia.orgthermofisher.com
In a typical LC-MS analysis, the sample containing this compound is first introduced into an LC system. The LC component separates the compound from other matrix constituents based on its affinity for the stationary and mobile phases. mst.or.jp High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are often employed to achieve high-resolution separations. thermofisher.com
Following separation, the analyte is directed into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate charged ions from the this compound molecules. thermofisher.commst.or.jp ESI is a soft ionization technique particularly suitable for polar molecules, while APCI is effective for less polar, volatile compounds. mst.or.jp
The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). thermofisher.com For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS or LC-MS/MS) is frequently utilized. mst.or.jpnih.gov In this approach, a specific precursor ion of this compound is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) mode significantly reduces background noise and allows for accurate quantification even at very low concentrations. chromatographyonline.com The choice between positive or negative ionization modes can be optimized to achieve the best signal for this compound. ipbeja.pt
Table 1: Key Parameters in LC-MS Analysis of Pyrazine (B50134) Compounds
| Parameter | Description | Relevance to this compound Analysis |
| Chromatographic Column | The stationary phase where separation occurs. Reversed-phase columns (e.g., C18) are commonly used for polar compounds. nih.gov | Selection is critical for retaining and separating this compound from other sample components. |
| Mobile Phase | The solvent system that carries the analyte through the column. Typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid. nih.gov | The gradient and composition of the mobile phase are optimized to achieve the best peak shape and separation. |
| Ionization Source | The interface that generates ions from the analyte. ESI and APCI are common choices. mst.or.jp | The choice depends on the polarity and volatility of this compound and its derivatives. |
| Mass Analyzer | The component that separates ions by their m/z ratio. Quadrupole, time-of-flight (TOF), and ion trap analyzers are frequently used. nih.gov | Triple quadrupole mass spectrometers are often preferred for quantitative analysis due to their high sensitivity and specificity in MRM mode. nih.gov |
| Detection Mode | The method of data acquisition. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are used for quantification. chromatographyonline.comnih.gov | MRM provides the highest degree of certainty and is the gold standard for quantitative LC-MS/MS. chromatographyonline.com |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry (MS) is a cornerstone technique for both identifying and quantifying this compound. mdpi.com By measuring the mass-to-charge ratio of ionized molecules, high-resolution MS can provide the accurate molecular weight of this compound, which is fundamental in determining its elemental composition. mdpi.com
For structural elucidation, tandem MS (MS/MS) is particularly powerful. mdpi.com In this technique, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern, or mass spectrum, provides a unique "fingerprint" of the molecule. Analysis of these fragments helps to piece together the structure of the original compound, confirming the presence of the pyrazine ring and the mercaptomethyl side chain. nih.gov Recent advancements in computational tools can even predict fragmentation patterns, aiding in the identification of unknown compounds. biorxiv.org
The ionization method used in MS is critical. While electron ionization (EI) can be used, it often leads to extensive fragmentation, which might obscure the molecular ion. Soft ionization techniques, such as electrospray ionization (ESI) and chemical ionization (CI), are generally preferred for preserving the molecular ion and providing clearer structural information. mdpi.com
Electrochemical and Electrophoretic Analytical Approaches
Electrochemical and electrophoretic methods offer alternative and complementary approaches for the analysis of this compound, particularly in complex biological and environmental samples. mdpi.com
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. i-med.ac.at This method is characterized by its rapid analysis times, low sample and solvent consumption, and high resolving power. researchgate.net
For the analysis of this compound, a thiol-containing compound, CE can be particularly useful. researchgate.net The separation occurs within a narrow fused-silica capillary filled with a background electrolyte. i-med.ac.at When a high voltage is applied, charged molecules migrate at different velocities, leading to their separation. Detection is typically achieved using UV-Vis absorbance or, for enhanced sensitivity and specificity, by coupling CE to a mass spectrometer (CE-MS). i-med.ac.atmdpi.com The inherent efficiency of CE allows for the separation of closely related pyrazine derivatives. researchgate.net
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Limitations |
| LC-MS | Separation by chromatography, detection by mass spectrometry. wikipedia.org | High sensitivity and selectivity, suitable for complex matrices, provides structural information. thermofisher.commst.or.jp | Higher instrument cost, potential for matrix effects. nih.gov |
| MS | Ionization and separation of molecules by mass-to-charge ratio. mdpi.com | Provides molecular weight and structural information, highly sensitive. mdpi.com | May require prior separation for complex samples. mdpi.com |
| CE | Separation of charged molecules in an electric field. i-med.ac.at | High separation efficiency, rapid analysis, low sample volume. researchgate.net | Lower concentration sensitivity compared to LC-MS unless coupled with MS. mdpi.com |
Sophisticated Sample Preparation and Pre-treatment Methodologies
Effective sample preparation is a critical step to ensure the accuracy and reliability of any analytical method for this compound. The goal is to isolate the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for detection. jfda-online.com
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a widely used and fundamental sample preparation technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.orgorganomation.com This method is effective for extracting this compound from various sample matrices.
The principle of LLE relies on the partition coefficient (K) of the analyte, which describes how it distributes itself between the two liquid phases. celignis.com To extract this compound, a solvent in which it is highly soluble and which is immiscible with the sample matrix is chosen. Common organic solvents used for LLE include hexane, chloroform, and ethyl acetate. longdom.orgorganomation.com
The process involves vigorously mixing the sample with the extraction solvent to maximize the surface area and facilitate the transfer of the analyte into the organic phase. elementlabsolutions.com After mixing, the phases are allowed to separate, and the organic layer containing the enriched analyte is collected for further analysis. celignis.com The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase, which can affect the charge state and thus the solubility of the analyte. libretexts.org For instance, adjusting the pH can be used to selectively extract acidic or basic compounds. elementlabsolutions.com Multiple extractions with fresh solvent can be performed to improve the recovery of the analyte. longdom.org
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that isolates analytes from a liquid sample by partitioning them onto a solid stationary phase. nih.gov For volatile and semi-volatile aroma compounds like this compound, a variation known as Solid-Phase Microextraction (SPME) is particularly prevalent. researchgate.netscispace.com SPME is a solvent-free method where a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace above a sample or directly immersed in it. scispace.com Volatile compounds, including pyrazines and sulfur-containing molecules, adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. scispace.com
The choice of fiber coating is crucial for efficient extraction. For broad-spectrum analysis of flavor compounds, including pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected due to its ability to adsorb a wide range of volatiles. researchgate.net In the analysis of pyrazinamide, a related pyrazine derivative, SPE has been successfully employed for extraction from human plasma samples prior to LC-MS/MS analysis. walshmedicalmedia.com The general procedure for headspace SPME (HS-SPME) involves several key steps:
Sample Preparation: The sample (e.g., ground coffee, roasted meat, or a liquid beverage) is placed in a sealed vial. gcms.cz
Equilibration: The vial is heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace.
Extraction: The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes. scispace.com
Desorption: The fiber is retracted and injected into the hot GC inlet, where the analytes are desorbed and transferred to the analytical column. scispace.com
This technique has been successfully applied to characterize the volatile profiles of numerous food products known to contain this compound and other important pyrazines, such as coffee and cocoa beans. scispace.comnih.gov
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is recognized as a "green" analytical technique that uses a fluid above its critical temperature and pressure as the extraction solvent. researchgate.netiemjournal.com.my Carbon dioxide (CO₂) is the most common supercritical fluid used due to its low critical temperature (31°C) and pressure (74 bar), non-toxicity, and the fact that it leaves no solvent residue in the final extract. iemjournal.com.my
SFE offers several advantages for the extraction of aroma compounds:
Selectivity: The solvating power of supercritical CO₂ can be finely tuned by adjusting pressure and temperature, allowing for the selective extraction of specific classes of compounds. vinanhatrang.com For example, lighter aroma molecules can be extracted at lower pressures, while heavier compounds require higher pressures. vinanhatrang.com
Efficiency: Supercritical fluids possess low viscosity and high diffusivity, similar to a gas, which allows for rapid penetration into the sample matrix and efficient extraction. researchgate.net
Mild Conditions: The ability to perform extractions at low temperatures (e.g., 35-40°C) is ideal for thermally labile compounds like many sulfur-containing flavors, preventing their degradation during the process. iemjournal.com.my
The SFE process involves passing supercritical CO₂ through a vessel containing the sample matrix. The CO₂ dissolves the target analytes, and the resulting solution is transferred to a separator. By reducing the pressure, the CO₂ returns to a gaseous state, and the extracted compounds precipitate for collection. vinanhatrang.com This method has been applied to the extraction of essential oils, aroma compounds, and other bioactive molecules from various natural products and is a viable technique for isolating heterocyclic aromatic compounds from complex matrices. researchgate.netrepec.orgnih.gov
Headspace and Cryogenic Collection Techniques for Volatile Analysis
Headspace analysis is a cornerstone for the analysis of volatile organic compounds (VOCs) in food and flavor samples. shimadzu.com It involves analyzing the gas phase in equilibrium with the sample, which contains the volatile compounds responsible for aroma. As discussed, Headspace-SPME (HS-SPME) is a dominant technique in this area. gcms.cznih.govnih.gov
Another powerful method is Dynamic Headspace (DH) analysis, also known as purge-and-trap. In this technique, an inert gas (like helium or nitrogen) is passed through the sample, stripping the volatile compounds from the matrix. These volatiles are then carried to a sorbent trap, where they are concentrated. This trap is often cooled using a cryogen (like liquid nitrogen) or a Peltier cooling device to enhance the trapping efficiency of highly volatile compounds, a process known as cryogenic collection. After collection, the trap is rapidly heated to desorb the analytes into the GC-MS system.
The analysis of highly volatile and reactive sulfur compounds, such as this compound, presents unique challenges. Studies have shown that sample holding time in an autosampler can significantly affect the measured concentrations of sulfur volatiles, with amounts decreasing over time due to reactivity with headspace oxygen. iastate.edu To mitigate this, flushing sample vials with an inert gas like helium before analysis can help preserve these unstable compounds. iastate.edu Cryogenic focusing at the head of the GC column is another critical step, ensuring that the desorbed volatile compounds begin the chromatographic separation as a narrow band, which improves peak shape and resolution.
Validation Principles for Analytical Procedures
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. nih.gov It ensures that the method provides reliable, reproducible, and accurate data. For the quantification of trace compounds like this compound, validation is typically performed following internationally recognized guidelines, which stipulate the evaluation of several key performance characteristics. nih.govisidl.com
Accuracy and Precision Assessment
Accuracy refers to the closeness of agreement between the measured value and the true or accepted reference value. scielo.br It is often evaluated through recovery studies, where a sample is spiked with a known amount of the analyte. The sample is then analyzed, and the percentage of the spiked amount that is measured (% recovery) is calculated. For trace flavor analysis, mean recoveries are often expected to fall within a range of 80-120%. scielo.br
Precision describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same sample. scielo.br It is a measure of random error and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.
The following table presents typical accuracy and precision data from validated methods for pyrazine analysis in various matrices.
| Analyte Class | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Citation |
| Pyrazines | Rapeseed Oil | 90% - 115% | < 16% (Intra- & Inter-day) | mdpi.com |
| Pyrazines | Tobacco | 85.9% - 117% | < 5% | coresta.org |
| Pyrazinamide | Human Plasma | 86.3% - 105.9% | 1.6% - 9.0% (Intra-day) | walshmedicalmedia.com |
| Aldehydes | Cat Food | 88% - 109% | 0.87% - 6.95% | scielo.br |
| This is an interactive data table. Users can sort and filter the information as needed. |
Linearity and Analytical Range Determination
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The quality of the fit is expressed by the coefficient of determination (R²), which should ideally be ≥ 0.99. isidl.commdpi.com
The Analytical Range is the interval between the upper and lower concentration of an analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. isidl.com This range must encompass the expected concentrations of this compound in the samples being tested.
The table below shows examples of linear ranges established for the analysis of pyrazines and related flavor compounds.
| Analyte/Method | Matrix | Linearity (R²) | Analytical Range | Citation |
| 14 Flavorings by GC-MS | Solid/Semi-solid Foods | > 0.99 | 0.5 - 200 mg/kg | isidl.com |
| Formaldehyde derivative by GC-MS | Ethanol | 1.0000 | 2.0 - 20.0 µg/mL | researchgate.net |
| 16 Pyrazines by UPLC-MS/MS | Baijiu (liquor) | ≥ 0.99 | Not specified, covers µg/L levels | mdpi.com |
| Polymer markers by Py-GC-MS | Standards | > 0.999 | 0.05 - 50 µg | thermofisher.com |
| This is an interactive data table. Users can sort and filter the information as needed. |
Detection and Quantification Limit Establishment
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ddtjournal.net It is commonly determined as the concentration that produces a signal-to-noise ratio (S/N) of 3. mdpi.commdpi.com
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ddtjournal.net The LOQ is often established at a concentration that yields an S/N ratio of 10. mdpi.commdpi.com These limits are fundamental for trace analysis, as they define the lower boundary of a method's capability.
The following table provides examples of LOD and LOQ values from validated methods for pyrazines and other volatile flavor compounds.
| Analyte Class | Method | LOD | LOQ | Citation |
| 13 Pyrazines | MHS-SPME-GC-MS | 2 - 60 ng/g | 6 - 180 ng/g | mdpi.com |
| 12 Volatile Flavor Compounds | HS-SPME-GC-MS | 0.03 - 1.13 mg/kg | 0.09 - 3.41 mg/kg | researchgate.net |
| 4 Methoxypyrazines | MD-GC-MS | 6.10 - 31.2 ng/L | Not specified | researchgate.net |
| Organochlorine Pesticides | GC-MS | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | d-nb.info |
| This is an interactive data table. Users can sort and filter the information as needed. |
Computational and Theoretical Studies on 2 Mercaptomethylpyrazine and Pyrazine Derivatives
Molecular Modeling and Simulation Techniques for Pyrazine (B50134) Structures
Molecular modeling and simulation offer a window into the dynamic nature of pyrazine derivatives at an atomic level. These techniques are crucial for understanding how these molecules interact with biological targets, which is fundamental to their function.
One of the primary techniques employed is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode. For instance, docking studies on pyrazine-thiadiazole hybrids with the dihydrofolate reductase (DHFR) enzyme have been performed using software like Molecular Operating Environment (MOE) nih.gov. Similarly, 3-(pyrazin-2-yl)-1H-indazole derivatives have been docked into the active site of PIM-1 kinase using tools such as the Glide module of Schrodinger and Autodock Vina researchgate.net. These simulations help identify key amino acid residues involved in the ligand-receptor interactions, such as the formation of hydrogen bonds researchgate.net.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movements of atoms and molecules over time. For the parent pyrazine molecule, MD simulations have been used to investigate its behavior after electronic excitation, employing complex models that include all 24 vibrational modes and using advanced methods like the multiconfiguration time-dependent Hartree (MCTDH) wave packet propagation aip.org. This level of detail allows for a realistic depiction of molecular dynamics and provides results that are in good agreement with experimental spectra aip.org.
To further refine binding affinity predictions from docking, methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to calculate the binding free energy of ligand-receptor complexes researchgate.net.
| Technique | Application Example for Pyrazine Derivatives | Software/Method |
| Molecular Docking | Predicting binding modes of pyrazine-thiadiazole hybrids in DHFR nih.gov. | MOE (Molecular Operating Environment) |
| Molecular Docking | Investigating interactions of 3-(pyrazin-2-yl)-1H-indazoles with PIM-1 kinase researchgate.net. | Glide (Schrodinger), Autodock Vina |
| Molecular Dynamics (MD) | Simulating nuclear motion of pyrazine after electronic excitation aip.org. | MCTDH (Multiconfiguration Time-Dependent Hartree) |
| Binding Free Energy Calculation | Estimating binding strengths of PIM-1 kinase inhibitors researchgate.net. | MM/GBSA |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 2-Mercaptomethylpyrazine. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, which governs a molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying pyrazine derivatives. It has been employed to calculate the three-dimensional and electronic structures of various substituted pyrazoles and pyrazines to understand their reactivity and the regioselectivity of nucleophilic substitution reactions researchgate.net. DFT calculations, often using functionals like B3LYP, can also be used to study the adsorption of pyrazine on surfaces, providing insights into molecule-surface interactions aps.orgresearchgate.net.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have also been applied alongside DFT to study the electronic structures of pyrazine derivatives nih.govsemanticscholar.org. These calculations yield a wealth of information, including:
Natural Bond Orbital (NBO) charges: Describing the charge distribution on each atom.
Bond lengths and angles: Defining the molecular geometry.
Electron affinities and heats of formation: Providing data on thermodynamic stability nih.govsemanticscholar.org.
This information is critical for rationalizing the chemical behavior of these compounds and for parameterizing other computational models researchgate.net. The interplay between a molecule's electronic structure and its chemical reactivity is a core focus, with these calculations helping to predict sites susceptible to electrophilic or nucleophilic attack researchgate.netresearchgate.net.
In Silico Prediction of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses computational methods to build mathematical models that make these connections.
For pyrazine derivatives, QSAR studies have been instrumental in identifying key molecular features responsible for their biological effects, such as antiproliferative activity nih.govsemanticscholar.org. These studies involve calculating a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. The process typically involves:
Descriptor Calculation: Using software like HyperChem to calculate properties commonly used in QSAR semanticscholar.org.
Model Building: Employing statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to correlate these descriptors with experimental activity nih.govsemanticscholar.org.
Model Validation: Assessing the predictive power of the model using internal (e.g., cross-validation) and external validation techniques thaiscience.info.
Studies have shown a high correlation between experimental and predicted activity values for pyrazine derivatives, validating the quality of the derived QSAR models nih.govsemanticscholar.org. In one study on antiproliferative agents, an ANN model proved to be more statistically significant than a traditional MLR model nih.govsemanticscholar.org.
Furthermore, 3D-QSAR studies on pyrazine derivatives have been used to create pharmacophore models. These models define the essential three-dimensional arrangement of functional groups required for binding to a specific biological target, such as PIM-1 kinase researchgate.net. Such models are valuable for virtual screening of large compound databases to discover novel active candidates researchgate.net.
| QSAR Model | Application | Key Finding |
| Multiple Linear Regression (MLR) | Predicting antiproliferative activity of pyrazine derivatives nih.govsemanticscholar.org. | Established a linear correlation between descriptors and activity. |
| Artificial Neural Network (ANN) | Predicting antiproliferative activity of pyrazine derivatives nih.govsemanticscholar.org. | Showed superior performance to the MLR model, indicating a non-linear relationship. |
| 3D-QSAR / Pharmacophore Modeling | Identifying PIM-1 kinase inhibitors among pyrazine derivatives researchgate.net. | Generated a predictive model (r² = 0.922, q² = 0.8629) used for virtual screening. |
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling (e.g., ADME Analysis)
While understanding a compound's activity at its target (pharmacodynamics, PD) is crucial, its ability to reach that target in the body is equally important. Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME) altasciences.comgithub.io. PK/PD modeling integrates these two aspects to relate drug concentration to its effect over time altasciences.comnih.gov.
In the early stages of drug discovery, in silico ADME analysis is performed to predict the drug-likeness and pharmacokinetic properties of compounds, helping to filter out candidates that are likely to fail later in development researchgate.net. For pyrazine derivatives, computational tools are used to predict a range of ADME properties. For example, the QikProp module of the Schrodinger software suite has been used to assess the drug-likeness of 3-(pyrazin-2-yl)-1H-indazole derivatives researchgate.net.
These predictions are often based on established criteria like Lipinski's Rule of Five, which outlines molecular properties that are common in orally active drugs researchgate.net. The predicted properties typically include:
Molecular weight
LogP (lipophilicity)
Number of hydrogen bond donors and acceptors
Aqueous solubility
Blood-brain barrier penetration
Binding to human serum albumin
By flagging potential liabilities early, computational ADME analysis allows for the optimization of pyrazine derivatives to improve their pharmacokinetic profiles nih.gov.
Machine Learning and Artificial Intelligence Applications in Compound-Receptor Interaction Prediction
The application of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing drug discovery by enabling the analysis of vast and complex datasets nih.gov. These techniques are particularly powerful for predicting compound-receptor interactions, a key step in identifying new drug candidates.
As mentioned in the QSAR section, Artificial Neural Networks (ANNs), a type of ML model, have been successfully used to model the structure-activity relationships of pyrazine derivatives, outperforming traditional linear methods nih.govsemanticscholar.org. This demonstrates the ability of ML to capture complex, non-linear relationships between chemical structure and biological activity nih.gov.
Beyond QSAR, various ML algorithms are employed to predict interactions between small molecules and protein targets. These models are trained on large datasets of known interactions and molecular features mdpi.commdpi.com. Common ML models used in this domain include:
Random Forests (RF)
Support Vector Machines (SVM)
Logistic Regression (LR)
Deep Neural Networks (DNNs) mdpi.comnih.gov
These algorithms use molecular fingerprints—bitwise representations of chemical structures—to learn the features that distinguish active from inactive compounds or binders from non-binders nih.gov. While specific applications predicting the interaction of this compound are not detailed in the provided literature, the methodologies are well-established for related compounds. ML and AI can significantly narrow down the number of experiments required for identifying protein-protein interaction inhibitors or other drug candidates by predicting putative interaction partners from large virtual libraries nih.govscispace.com. The development of freely available pipeline codes is also making these advanced computational techniques more accessible to the broader medicinal chemistry community nih.gov.
Mechanisms of Olfactory Receptor Interaction with 2 Mercaptomethylpyrazine
Overview of Olfactory Receptor (OR) Biology and Signal Transduction
Olfactory receptors are a large family of proteins responsible for detecting a vast array of odorant molecules. Their function is central to the sense of smell, initiating a cascade of events that results in the perception of an odor.
Olfactory receptors in vertebrates belong to the Class A rhodopsin-like family of G protein-coupled receptors (GPCRs). nih.govresearchgate.net This is the largest multigene family in vertebrates, with approximately 400 functional OR genes in humans. nih.govnih.gov Like other GPCRs, ORs are characterized by a structure that spans the cell membrane seven times. nih.gov This structure is crucial for their function in receiving external chemical signals and transmitting them into the cell.
The process of olfactory sensory neuron excitation is a well-defined signal transduction pathway. When an odorant molecule, such as a pyrazine (B50134), binds to an OR, it causes a conformational change in the receptor. nih.gov This change activates an associated G protein, specifically the olfactory-type G protein (Golf). nih.govnih.gov
The activated Golf then stimulates adenylate cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). nih.govnih.govscispace.com The increase in intracellular cAMP concentration opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions into the neuron. nih.govnih.govscispace.com This influx of positive ions depolarizes the neuron, and this electrical signal is further amplified by a calcium-activated chloride current. nih.gov If the depolarization is strong enough, it generates an action potential that travels to the olfactory bulb in the brain, carrying the information about the detected odor. nih.govnih.gov
Molecular Basis of Odorant-OR Binding and Selectivity
The interaction between an odorant molecule and an olfactory receptor is a highly specific process, governed by the chemical properties of the odorant and the structural features of the receptor's binding site.
While the transmembrane domains of ORs form the core of the receptor, the extracellular loops (ECLs) that connect these domains play a critical role in odorant recognition. The second extracellular loop (ECL2), in particular, has been shown to be crucial for the promiscuity and specificity of ORs. chemcom.be It can act as a "lid" over the binding pocket, controlling the shape and volume of this pocket and influencing which odorants can bind. chemcom.be The third extracellular loop (ECL3) has also been implicated in ligand recognition and receptor activation. researchgate.net
The binding of an odorant molecule occurs within a region of the receptor known as the orthosteric binding pocket, located in the extracellular part of the seven-transmembrane bundle. researchgate.netnih.gov This pocket is structurally diverse among different OR subtypes, which accounts for the vast range of odors we can detect. researchgate.net The binding is primarily driven by shape complementarity and hydrophobic interactions between the odorant and amino acid residues within the pocket. researchgate.net The binding of a ligand like a pyrazine induces a conformational change in the receptor, which is the crucial first step in initiating the signal transduction cascade. nih.gov
Combinatorial Coding Hypothesis in Olfactory Perception of Pyrazines
The perception of a specific odor is not typically the result of a single odorant activating a single receptor. Instead, the olfactory system employs a "combinatorial code". This means that a single odorant, such as a specific pyrazine, can activate multiple different ORs. nih.gov Conversely, a single OR can be activated by multiple different odorants. nih.gov The brain then interprets the specific combination of activated ORs to identify and perceive a particular smell.
Research has identified specific human olfactory receptors that respond to pyrazines. For example, OR5K1 and OR2AG1 are two unrelated human ORs that are activated by various pyrazine molecules. chemcom.be OR5K1 has been shown to respond to pyrazines with "nutty" and "musty" characteristics, while agonists for OR2AG1 are often described as "green" or "earthy". chemcom.be The specific activation pattern of these and potentially other receptors by 2-Mercaptomethylpyrazine would determine its unique perceived scent. Studies on the odorant receptor OR5K1 have identified it as being specialized for the detection of pyrazine-based food odors and semiochemicals across different mammal species. nih.gov
Below is a table summarizing key research findings on pyrazine-olfactory receptor interactions:
| Olfactory Receptor | Activating Pyrazines | Associated Odor Notes |
| OR5K1 | 2,5-dimethylpyrazine (B89654), 2-methoxy-3,5-dimethylpyrazine | Nutty, musty, roasted |
| OR2AG1 | 2-isopropyl-3-methoxypyrazine | Green, pea, earthy |
Ectopic Expression and Functional Roles of ORs in Non-Olfactory Tissues
Olfactory receptors (ORs), primarily known for their role in detecting odorants in the nasal epithelium, are also expressed in numerous non-olfactory tissues, a phenomenon referred to as ectopic expression. nih.govplos.org Growing evidence indicates that these "ectopic" ORs are not evolutionary remnants but functional chemosensors that play significant roles in a wide array of physiological and pathophysiological processes, responding to ligands present in the cellular microenvironment. nih.govresearchgate.netmdpi.com
The expression of ORs has been identified in diverse human tissues, including the heart, liver, lungs, skin, muscle, brain, and testis. nih.govmdpi.comnih.gov The number and type of ORs expressed can be tissue-specific, with some ORs being exclusively expressed in a single non-olfactory tissue, while others are more broadly distributed. plos.orgnih.gov For instance, deep sequencing has revealed that out of 400 human OR genes, 111 are expressed in at least one of 16 different non-olfactory tissues, with the testis showing the highest number of expressed ORs. plos.org These ectopic receptors can trigger signaling pathways, often canonical G-protein-coupled receptor (GPCR) cascades involving Gαolf, adenylyl cyclase, and subsequent changes in intracellular calcium levels, influencing processes like cell migration, proliferation, apoptosis, and hormone secretion. nih.govnih.gov
Given that this compound is a pyrazine derivative, its potential interactions with ectopically expressed ORs would likely be mediated by receptors known to respond to the pyrazine chemical class. Research has identified several pyrazine-sensitive ORs, with OR5K1 and OR2AG1 being notable examples. nih.govchemcom.be While direct evidence for the ectopic expression and function of ORs specifically activated by this compound is not yet established, the known locations and roles of these pyrazine receptors provide a strong basis for inferred function.
For example, a mouse ortholog of the human OR5K2, which is a homolog of the pyrazine receptor OR5K1, has been found to be expressed in the liver. acs.orgbiorxiv.orgfz-juelich.de This receptor recognizes pyrazines like 2-ethyl-3-methylpyrazine (B101031) and 2,3,5-trimethylpyrazine, suggesting a role for ectopic ORs in liver homeostasis. acs.orgbiorxiv.org Similarly, the pyrazine-responsive receptor OR2AG1 is expressed in human airway smooth muscle cells, where its activation by the flavor compound amyl butyrate (B1204436) inhibits histamine-induced cell contraction, pointing to a role in regulating airway function. nih.gov The activation of ectopic ORs in skin keratinocytes has also been shown to mediate chemosensory signal transduction, potentially influencing skin disorders. nih.gov These findings suggest that this compound, upon entering circulation, could interact with such ectopic receptors, potentially influencing cellular functions in the liver, respiratory tract, or other tissues.
| Olfactory Receptor | Known Pyrazine/Other Ligands | Non-Olfactory Tissue Location (Documented) | Observed/Potential Functional Role | Citation |
|---|---|---|---|---|
| OR5K1 (and its homologs) | Various alkylpyrazines (e.g., 2,3,5-trimethylpyrazine, 2,3-diethyl-5-methylpyrazine) | Liver (mouse ortholog of human homolog) | Potential role in maintaining liver homeostasis. | acs.orgbiorxiv.orgfz-juelich.de |
| OR2AG1 | 2-isopropyl-3-methoxypyrazine, Amyl butyrate | Human Airway Smooth Muscle | Inhibition of histamine-induced cell contraction. | nih.govchemcom.be |
Computational Approaches to Odorant-OR Interaction Prediction
Understanding the mechanisms of olfactory receptor interaction with odorants like this compound is hampered by a significant challenge: the lack of experimentally determined three-dimensional (3D) structures for any OR. nih.govherts.ac.uk ORs are membrane proteins, which are notoriously difficult to crystallize for X-ray diffraction or analyze via NMR spectroscopy. This structural data gap prevents traditional structure-based drug design and detailed analysis of binding sites. To overcome this limitation, computational modeling has become an indispensable tool for investigating OR structure, predicting ligand binding, and exploring the molecular basis of odor recognition. herts.ac.ukresearchgate.net These in silico methods provide plausible 3D models of ORs and allow for the simulation of their interactions with various odorant molecules. nih.govplos.org
Application of Protein Language Models and Graph Neural Networks for Binding Affinity and Activation
In recent years, cutting-edge machine learning techniques, specifically Protein Language Models (PLMs) and Graph Neural Networks (GNNs), have been applied to predict the interactions between odorants and ORs. openreview.netsemanticscholar.org This approach represents a paradigm shift from traditional methods by leveraging the vast amount of data available in protein sequence databases and representing molecules in a way that captures their topological and chemical features.
The core concept involves a dual-network architecture. First, a PLM, such as protBERT, which has been pre-trained on millions of amino acid sequences, is used to generate a numerical representation (embedding) of the olfactory receptor. openreview.net This embedding captures complex information about the protein's likely structure and function directly from its amino acid sequence. openreview.net Second, the odorant molecule, such as this compound, is represented as a molecular graph, where atoms are nodes and bonds are edges. openreview.netarxiv.org
A GNN is then employed to process this molecular graph. The GNN architecture is specifically designed to learn from the graph structure, updating the features of each atom based on its neighbors. univ-cotedazur.fr The protein embedding from the PLM is integrated into the GNN, creating a context that represents the injection of the molecule into a protein-specific environment. openreview.netopenreview.net The combined model is then trained on large datasets of known OR-odorant pairs to predict outcomes such as binding affinity or receptor activation. openreview.netsemanticscholar.org This approach has shown superior performance compared to standard models in drug-target interaction prediction and can even predict the activation patterns for molecules within a given odor family. openreview.netopenreview.net While specific applications of this method to this compound have not been documented, it represents a powerful tool for high-throughput virtual screening to identify its potential OR targets and predict the strength of the interaction.
| Component | Description | Role in Prediction | Citation |
|---|---|---|---|
| Protein Language Model (PLM) | A large neural network (e.g., protBERT) trained on vast databases of protein sequences. | Generates a fixed-size numerical vector (embedding) that represents the olfactory receptor's sequence, capturing evolutionary and structural information. | openreview.netopenreview.net |
| Molecular Graph | Representation of the odorant molecule where atoms are nodes and chemical bonds are edges. Node features can include atom type, charge, etc. | Provides a structured input of the ligand's topology and chemical properties for the GNN. | openreview.netarxiv.org |
| Graph Neural Network (GNN) | A neural network architecture designed to operate on graph-structured data. It iteratively updates node representations by aggregating information from their neighbors. | Processes the molecular graph in the context of the protein embedding to learn a combined representation of the OR-odorant pair, which is then used to predict binding or activation. | openreview.netuniv-cotedazur.fr |
Homology Modeling for OR Structure-Function Studies
Homology modeling, also known as comparative modeling, is a widely used computational technique to construct a 3D model of a protein whose sequence is known but whose structure has not been experimentally determined. nih.govherts.ac.uknih.gov This method is particularly valuable for the study of ORs, as they belong to the GPCR superfamily, for which several high-resolution experimental structures are available to serve as templates. researchgate.netnih.gov
The process begins with identifying one or more known protein structures (templates) that have a high degree of sequence similarity to the target OR sequence (e.g., OR5K1). nih.gov The amino acid sequence of the target OR is then aligned with the sequence of the template(s). nih.gov Using this alignment as a guide, a 3D model of the target OR is built by copying the coordinates of the template's backbone and modeling the side chains and loop regions that differ. herts.ac.uk The resulting raw model is then subjected to energy minimization and refinement, often using molecular dynamics (MD) simulations, to resolve any structural inconsistencies and arrive at a more physically plausible and stable conformation. nih.govnih.gov
Once a reliable 3D model of the OR is generated, it can be used for molecular docking studies. nih.govplos.org Docking is a computational procedure that predicts the preferred orientation and conformation (the "pose") of a ligand, such as this compound, when it binds to the receptor's binding pocket. plos.org Docking algorithms sample many possible poses and use a scoring function to estimate the binding affinity for each one. nih.gov This approach can identify key amino acid residues within the binding pocket that are crucial for ligand recognition and receptor activation. acs.org For example, homology modeling and docking have been used to study the binding of various pyrazines to OR5K1, identifying critical residues for agonist activity. acs.orgbiorxiv.orgfz-juelich.de This same methodology could be applied to model the interaction between this compound and relevant pyrazine receptors to elucidate its specific binding mode and affinity.
| Step | Description | Purpose | Citation |
|---|---|---|---|
| 1. Template Selection | Searching protein structure databases (e.g., PDB) for experimentally solved structures that have significant sequence identity to the target OR. Typically, other Class A GPCRs are used. | To find a suitable structural scaffold upon which to build the OR model. | nih.govnih.gov |
| 2. Sequence Alignment | Aligning the amino acid sequence of the target OR with the sequence of the selected template(s). | To establish a correspondence between residues in the target and the template, which guides the model building. | nih.govherts.ac.uk |
| 3. Model Building | Constructing the 3D coordinates for the target OR based on the aligned template structure. This involves building the protein backbone and modeling non-conserved loops and side chains. | To generate an initial 3D structural model of the olfactory receptor. | herts.ac.ukresearchgate.net |
| 4. Model Refinement & Validation | Optimizing the model using energy minimization and molecular dynamics (MD) simulations to correct stereochemical problems and achieve a more stable conformation. The model quality is then assessed. | To improve the physical realism and accuracy of the predicted structure. | nih.govnih.gov |
| 5. Molecular Docking | Using computational algorithms to predict the binding pose and affinity of a ligand (e.g., this compound) within the binding pocket of the refined OR model. | To identify key binding interactions, predict binding affinity, and understand the structural basis for ligand recognition. | nih.govplos.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Mercaptomethylpyrazine, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis involves chlorination of 2-methylpyrazine under UV light to produce 2-chloromethylpyrazine, followed by nucleophilic substitution with sodium hydrosulfide (NaSH) to introduce the thiol group . Key variables affecting yield include:
- Light exposure : UV light is critical for selective chlorination of the methyl group.
- Temperature : Substitution reactions with NaSH are typically conducted at 50–70°C to balance reactivity and side-product formation.
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
Post-synthesis purification via vacuum distillation (44–45°C at 0.07 Pa) is recommended to isolate the product .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : The -NMR spectrum should show a singlet for the pyrazine ring protons (~8.5 ppm) and a triplet for the -CH-SH group (~3.8 ppm). -NMR will display pyrazine carbons at ~145–150 ppm and the methylene carbon adjacent to sulfur at ~35 ppm .
- IR : Characteristic S-H stretching vibrations appear at 2550–2600 cm, while pyrazine ring vibrations occur at 1550–1600 cm .
- Mass Spectrometry : The molecular ion peak (m/z 126.18) confirms the molecular weight, with fragmentation patterns indicating loss of SH or CH groups .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water. Solubility tests should use gradient concentrations to determine optimal storage solvents.
- Stability : The thiol group is prone to oxidation; thus, storage under inert gas (N) at -20°C in amber vials is advised. Regular TLC or HPLC monitoring detects disulfide formation .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between theoretical and experimental reactivity data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic substitution reactions to predict regioselectivity. Compare with experimental yields under varying conditions (e.g., solvent polarity, temperature) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways. For example, DMF’s solvation effects may stabilize transition states better than THF .
Q. What experimental models are suitable for evaluating the antioxidant potential of this compound?
- Methodological Answer :
- In vitro assays :
- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm to quantify free radical neutralization.
- FRAP Assay : Assess ferric ion reduction capacity using TPTZ reagent .
- Cellular models : Use SH-SY5Y neuronal cells to evaluate protection against HO-induced oxidative stress via ROS detection (e.g., DCFH-DA fluorescence) .
Q. How does this compound interact with biological targets in antifungal studies?
- Methodological Answer :
- Enzyme Inhibition : Test inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) using microplate assays with ketoconazole as a positive control .
- MIC Determination : Perform broth microdilution assays (CLSI guidelines) against Candida albicans and Aspergillus fumigatus. Use amphotericin B as a reference .
- Synergistic Studies : Combine with fluconazole at sub-inhibitory concentrations to assess synergy via checkerboard assays .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the flavor threshold of this compound in food matrices?
- Methodological Answer :
- Gas Chromatography-Olfactometry (GC-O) : Conducted in triplicate with trained panels to determine detection thresholds in lipid vs. aqueous matrices.
- Matrix Effects : Compare results in model systems (e.g., water, oil) vs. real food (e.g., meat, baked goods) to identify binding interactions with proteins or fats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
